Acid Black 60

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

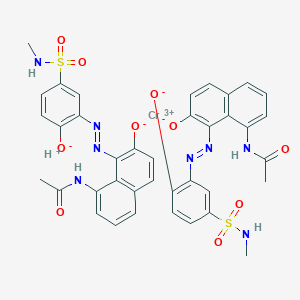

Acid Black 60 is a complex chemical compound often used as a dye or marker reagent. It typically appears as red to orange crystals or powder and is relatively stable under dry conditions .

Preparation Methods

The synthesis of Acid Black 60 involves several steps:

Diazotization: The process begins with the diazotization of 3-amino-4-hydroxy-N-methylbenzenesulfonamide.

Coupling Reaction: The diazonium salt formed is then coupled with N-(7-hydroxy-1-naphthyl)acetamide.

Complexation: The resulting azo compound is complexed with chromate to form the final product.

Chemical Reactions Analysis

Acid Black 60 undergoes various chemical reactions:

Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation states of chromium.

Reduction: The compound can be reduced, often resulting in the breakdown of the azo linkage.

Substitution: It can undergo substitution reactions, particularly at the sulfonyl or hydroxyl groups.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Chemistry: Used as a dye in various chemical analyses and as an indicator in titrations.

Biology: Employed in staining biological samples for microscopic examination.

Medicine: Utilized in certain diagnostic tests due to its ability to bind to specific biological molecules.

Industry: Applied in the textile industry for dyeing fabrics and in the production of colored materials.

Mechanism of Action

The mechanism of action of Acid Black 60 involves its ability to form stable complexes with various substrates. The chromate ion plays a crucial role in the compound’s reactivity, facilitating electron transfer processes and enabling the compound to act as an effective dye or marker .

Comparison with Similar Compounds

Acid Black 60 is unique due to its specific structure and properties. Similar compounds include:

Chromate(1-), bis(N-(7-hydroxy-8-((2-hydroxy-5-((methylamino)carbonyl)amino)sulfonyl)phenyl)azo)-2-naphthalenyl)acetamidato(2-), sodium: Used similarly as a dye and marker reagent.

Neutral Grey 2BL: Another dye with similar applications but different chemical structure.

These compounds share some functional similarities but differ in their specific chemical structures and reactivity profiles.

Biological Activity

Introduction

Acid Black 60, a synthetic azo dye, is commonly used in various industries, including textiles and food processing. Its chemical structure allows for extensive applications, but concerns regarding its biological activity and potential health impacts have prompted research into its toxicity and effects on living organisms. This article reviews the biological activity of this compound, summarizing key findings from studies, including toxicity assessments and case studies.

This compound is classified under azo dyes, characterized by the presence of one or more azo groups (-N=N-). The dye is soluble in water and exhibits a dark color, which contributes to its use in dyeing processes. Understanding its chemical properties is crucial for evaluating its biological interactions.

| Property | Value |

|---|---|

| Chemical Formula | C₁₈H₁₄N₄Na₂O₆S₂ |

| CAS Number | 1064-48-8 |

| Solubility | Soluble in water |

| Color | Dark black |

| Molecular Weight | 466.42 g/mol |

Acute Toxicity

Research has shown that this compound can exhibit acute toxicity in various animal models. A study involving Wistar rats indicated that high doses led to significant clinical signs such as piloerection, lethargy, and gastrointestinal disturbances. The observed symptoms were dose-dependent, with increased mortality rates at higher concentrations.

Sub-Chronic Toxicity

A sub-chronic study assessed the effects of this compound over a period of 90 days. The findings revealed alterations in hematological parameters, suggesting potential erythropoietic effects leading to hemolytic anemia. Notably, the relative weights of organs such as the liver and spleen increased significantly in treated animals compared to controls.

Table 2: Summary of Sub-Chronic Toxicity Findings

| Dose (mg/kg/day) | Observations | Relative Organ Weight Change (%) |

|---|---|---|

| Control | Normal behavior | Baseline |

| 5 | Mild lethargy | Spleen: +5% |

| 30 | Moderate gastrointestinal distress | Liver: +10%, Spleen: +15% |

| 180 | Severe symptoms; mortality noted | Liver: +20%, Spleen: +25% |

The biological activity of this compound is primarily linked to its ability to interact with cellular components. Studies have shown that it can induce oxidative stress and affect cellular signaling pathways. The dye's potential to generate reactive oxygen species (ROS) may contribute to its cytotoxic effects.

Case Study: Skin Sensitization

A specific case study investigated the skin sensitization potential of this compound using the Local Lymph Node Assay (LLNA). The results indicated that the dye was a moderate skin sensitizer, with a significant increase in lymph node weight observed in treated mice compared to controls.

Environmental Impact

The environmental implications of this compound are also noteworthy. Its persistence in aquatic systems raises concerns about bioaccumulation and toxicity to aquatic life. Research has demonstrated that exposure to this dye can lead to adverse effects on fish and other organisms, emphasizing the need for careful regulation.

Properties

CAS No. |

12218-95-0 |

|---|---|

Molecular Formula |

C38H32CrN8O10S2.H C38H33CrN8O10S2 |

Molecular Weight |

877.8 g/mol |

IUPAC Name |

8-acetamido-1-[[5-(methylsulfamoyl)-2-oxidophenyl]diazenyl]naphthalen-2-olate;chromium(3+);hydron |

InChI |

InChI=1S/2C19H18N4O5S.Cr/c2*1-11(24)21-14-5-3-4-12-6-8-17(26)19(18(12)14)23-22-15-10-13(7-9-16(15)25)29(27,28)20-2;/h2*3-10,20,25-26H,1-2H3,(H,21,24);/q;;+3/p-3 |

InChI Key |

XPUNXSYBPVFQCG-UHFFFAOYSA-K |

SMILES |

[H+].CC(=O)NC1=CC=CC2=C1C(=C(C=C2)[O-])N=NC3=C(C=CC(=C3)S(=O)(=O)NC)[O-].CC(=O)NC1=CC=CC2=C1C(=C(C=C2)[O-])N=NC3=C(C=CC(=C3)S(=O)(=O)NC)[O-].[Cr+3] |

Canonical SMILES |

[H+].CC(=O)NC1=CC=CC2=C1C(=C(C=C2)[O-])N=NC3=C(C=CC(=C3)S(=O)(=O)NC)[O-].CC(=O)NC1=CC=CC2=C1C(=C(C=C2)[O-])N=NC3=C(C=CC(=C3)S(=O)(=O)NC)[O-].[Cr+3] |

Key on ui other cas no. |

12218-95-0 |

Pictograms |

Irritant |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.